molecular formula C9H19NO B1433413 (1-Methyl-2-propylpyrrolidin-2-yl)methanol CAS No. 1803589-42-5

(1-Methyl-2-propylpyrrolidin-2-yl)methanol

Cat. No.: B1433413
CAS No.: 1803589-42-5
M. Wt: 157.25 g/mol
InChI Key: GFNXKVOELDHLID-UHFFFAOYSA-N
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Description

(1-Methyl-2-propylpyrrolidin-2-yl)methanol: is an organic compound with the molecular formula C9H19NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-propylpyrrolidin-2-yl)methanol typically involves the reaction of 2-pyrrolidinemethanol with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 2-pyrrolidinemethanol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-2-propylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: (1-Methyl-2-propylpyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-Methyl-2-propylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    2-Pyrrolidinemethanol: A closely related compound with similar structural features.

    1-Methylpyrrolidine: Another derivative of pyrrolidine with a different substitution pattern.

    2-Propylpyrrolidine: A compound with a similar alkyl chain but different substitution on the pyrrolidine ring.

Uniqueness: (1-Methyl-2-propylpyrrolidin-2-yl)methanol is unique due to the presence of both a methyl and a propyl group on the pyrrolidine ring, along with a hydroxyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1-methyl-2-propylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-9(8-11)6-4-7-10(9)2/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNXKVOELDHLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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